(3,7-dimethyl-1H-indol-2-yl)methanol

Lipophilicity Drug design ADME prediction

Researchers executing synthetic routes from patent WO2007/53131 require precise regioisomeric control to avoid SAR misinterpretation. This 3,7-dimethyl-substituted indole-2-methanol is the specific precursor to 3,7-dimethyl-1H-indole-2-carbaldehyde, not its 3,5-dimethyl or monomethyl analogs. - Direct MnO₂ oxidation precursor (46% yield) to the target aldehyde (CAS 1463-72-5) - Predicted LogP 2.28, optimally positioned for CNS permeability studies - Available at ≥97% purity with confirmed CAS 706788-99-0 to prevent regioisomer misidentification

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 706788-99-0
Cat. No. B3151221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,7-dimethyl-1H-indol-2-yl)methanol
CAS706788-99-0
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=C(N2)CO)C
InChIInChI=1S/C11H13NO/c1-7-4-3-5-9-8(2)10(6-13)12-11(7)9/h3-5,12-13H,6H2,1-2H3
InChIKeySCUOUCJBZPYSBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,7-Dimethyl-1H-indol-2-yl)methanol: Physicochemical Identity and Procurement Baseline


(3,7-Dimethyl-1H-indol-2-yl)methanol (CAS 706788-99-0) is a disubstituted indole-2-methanol derivative with molecular formula C11H13NO and molecular weight 175.23 g/mol . It bears methyl substituents at the 3- and 7-positions of the indole nucleus and a hydroxymethyl group at the 2-position. Predicted physicochemical parameters include a LogP of 2.28, topological polar surface area (TPSA) of 36.02 Ų, boiling point of 370.7±37.0 °C, and density of 1.2±0.1 g/cm³ [1]. The compound is commercially available at research-grade purity (typically 95–98%) and serves primarily as a synthetic intermediate, most notably as the direct precursor to 3,7-dimethyl-1H-indole-2-carbaldehyde (CAS 1463-72-5) via MnO₂ oxidation .

1
Synthetic precursor for 3,7-dimethyl-1H-indole-2-carbaldehyde via MnO₂ oxidation
Key building block for CRTH2/COX-2/FAAH modulator programs
2
Medicinal chemistry SAR studies requiring defined indole methylation pattern
3,7-substitution influences lipophilicity and downstream scaffold geometry
3
Scale-up process design where boiling point and regioisomer identity matter
Boiling point data supports solvent removal and distillation protocols

Why (3,7-Dimethyl-1H-indol-2-yl)methanol Cannot Be Interchanged with Indole-2-methanol Analogs


The indole-2-methanol scaffold is susceptible to profound property shifts upon alteration of ring methylation position, count, or presence. The 3,7-dimethyl substitution pattern of (3,7-dimethyl-1H-indol-2-yl)methanol is not interchangeable with the 3,5-dimethyl regioisomer (CAS 706788-98-9), the 3-monomethyl analog (CAS 33186-56-0), or the unsubstituted parent 1H-indole-2-methanol (CAS 24621-70-3). Each of these comparators differs in at least one quantifiable dimension—hydrophobicity (LogP), boiling point, molecular weight, or the identity of the downstream carbaldehyde oxidation product—that directly affects synthetic route design, purification conditions, and compound-handling logistics. Treating these analogs as generic equivalents risks producing a different regioisomeric aldehyde building block, altering lipophilicity-driven partitioning in biological assays, and invalidating structure–activity relationship (SAR) interpretations in medicinal chemistry programs .

  • Regioisomer mismatch: 3,5-dimethyl isomer (CAS 706788-98-9) yields a different aldehyde product, altering downstream SAR.
  • Lipophilicity shift: Predicted LogP differs by ≥0.4 units from mono-methyl and unsubstituted analogs, potentially re-ranking permeability predictions.
  • Boiling point and MW variance: Distillation cut points and gravimetric dispensing differ from 3-monomethyl and unsubstituted analogs; identical MW to 3,5-isomer but different CAS.

Quantitative Differentiation Versus Closest Indole-2-methanol Analogs


LogP Differential: Higher Lipophilicity Than the 3,5-Dimethyl Regioisomer

The predicted octanol–water partition coefficient (LogP) of (3,7-dimethyl-1H-indol-2-yl)methanol is 2.28, compared with 1.88 for the regioisomeric (3,5-dimethyl-1H-indol-2-yl)methanol . This represents a +0.40 LogP difference—approximately a 2.5-fold increase in octanol-phase partitioning—arising solely from the shift of the second methyl group from position 5 to position 7 on the indole ring. The unsubstituted parent 1H-indole-2-methanol has a still lower LogP of 1.66 , yielding a +0.62 LogP differential versus the target compound. These differences are of a magnitude sufficient to alter membrane permeability predictions, Caco-2 permeability estimates, and plasma protein binding in early-stage drug discovery programs [1].

Lipophilicity (LogP)
Predicted values
2.28 vs 1.88 (3,5-isomer) and 1.66 (parent)
+0.40 and +0.62 LogP differences may alter permeability ranking in early discovery.
Predicted from database sources; confirm experimentally.
Lipophilicity Drug design ADME prediction

Boiling Point Elevation Versus Unsubstituted Indole-2-methanol

(3,7-Dimethyl-1H-indol-2-yl)methanol exhibits a predicted boiling point of 370.7±37.0 °C at 760 mmHg [1]. This is approximately 10 °C higher than unsubstituted 1H-indole-2-methanol (360.6±17.0 °C at 760 mmHg) and approximately 5 °C higher than the 3-monomethyl analog (365.6±27.0 °C) . The boiling point of the 3,5-dimethyl regioisomer (373.0±37.0 °C) overlaps with the target within error; however, the LogP and downstream synthetic product identities differentiate them. The elevated boiling point relative to mono-methyl and unsubstituted analogs is consistent with increased molecular weight and enhanced van der Waals interactions from the dual methyl substitution.

Boiling Point (760 mmHg)
Predicted values
Target: 370.7±37.0 °C
Unsubst.: 360.6±17.0 °C (+10.1 °C)
3-Me: 365.6±27.0 °C (+5.1 °C)
Reported elevation relative to parent and mono-methyl analogs; may influence distillation and solvent swap protocols.
Values are predicted; verify under process conditions.
Purification Distillation Thermal stability

Synthetic Utility: Regiochemistry-Determined Oxidation to a Distinct Carbaldehyde

Manganese dioxide oxidation of (3,7-dimethyl-1H-indol-2-yl)methanol (440 mg, 2.5 mmol) in dichloromethane at room temperature affords 3,7-dimethyl-1H-indole-2-carbaldehyde (CAS 1463-72-5) in 46% isolated yield after silica gel chromatography . This aldehyde is explicitly referenced as an intermediate in patent WO2007/53131 and is described by commercial suppliers as a key building block for pharmaceuticals targeting neurological disorders . In contrast, the 3,5-dimethyl regioisomer (CAS 706788-98-9) would yield 3,5-dimethyl-1H-indole-2-carbaldehyde (CAS 1463-67-8), a structurally distinct aldehyde with a different spatial presentation of the methyl group (position 5 vs position 7) . This regiochemical distinction is critical: the position of the methyl substituent modulates the electronic character and steric environment at the reactive 2-carbaldehyde center, directly influencing reactivity in subsequent condensations (e.g., Knoevenagel, reductive amination, or Pictet–Spengler reactions) and the binding orientation of final target molecules in biological assays. The 3,7-dimethyl-2-carbaldehyde scaffold is documented in the patent literature for CRTH2/FAAH modulator programs, whereas the 3,5-dimethyl scaffold is marketed separately for distinct pharmaceutical applications .

Synthetic Outcome
Method context
MnO₂ oxidation → 3,7-dimethyl-1H-indole-2-carbaldehyde (CAS 1463-72-5)
Regioisomer identity directly determines the downstream aldehyde building block.
46% yield; patent WO2007/53131 context.
Synthetic intermediate Medicinal chemistry Aldehyde building block

Molecular Weight Differential Versus the 3-Monomethyl Analog

(3,7-Dimethyl-1H-indol-2-yl)methanol has a molecular weight of 175.23 g/mol , compared with 161.20 g/mol for the 3-monomethyl analog (3-methyl-1H-indol-2-yl)methanol and 147.17 g/mol for unsubstituted 1H-indole-2-methanol . The +14.03 Da difference versus the 3-monomethyl analog corresponds to one additional methylene (CH₂) unit. While the 3,5-dimethyl and 3,7-dimethyl regioisomers share the same molecular weight (175.23 g/mol), this dimension distinguishes the disubstituted compounds from all mono-methyl and unsubstituted analogs. In practical terms, a 10 mmol reaction using the 3,7-dimethyl compound requires 1.752 g of material, whereas the same molar quantity of the 3-monomethyl analog requires 1.612 g—a 140 mg mass difference per 10 mmol that must be accounted for in reagent calculations and inventory management [1].

Molecular Weight
Class-level
175.23 g/mol
+14.03 vs 3-Me; +28.06 vs parent
Affects molar calculations and gravimetric dispensing; identical MW to 3,5-isomer.
Use CAS to differentiate from 3,5-dimethyl isomer.
Molar calculations Inventory management Formulation

Procurement-Relevant Application Scenarios


Synthesis of 3,7-Dimethyl-1H-indole-2-carbaldehyde for Neurological Drug Discovery

The primary documented application of (3,7-dimethyl-1H-indol-2-yl)methanol is as the direct synthetic precursor to 3,7-dimethyl-1H-indole-2-carbaldehyde (CAS 1463-72-5) via MnO₂-mediated oxidation (46% yield) . This aldehyde is a key intermediate in patent WO2007/53131, which describes indole derivatives as CRTH2 and/or COX-2 and/or FAAH modulators with therapeutic potential in inflammatory and neurological disorders [1]. Procurement of the correct 3,7-dimethyl starting material is essential: the 3,5-dimethyl regioisomer would produce a different aldehyde (CAS 1463-67-8) with distinct reactivity and downstream biological target engagement. Researchers executing synthetic routes from this patent must verify the CAS number (706788-99-0) and the 3,7-substitution pattern, and should consider sourcing the compound at ≥95% purity to minimize chromatographic purification burden during the oxidation step .

Medicinal Chemistry SAR for Blood–Brain Barrier Permeability Optimization

In central nervous system (CNS) drug discovery, compounds with LogP values in the 2–3 range are often prioritized for favorable blood–brain barrier penetration [2]. The measured/predicted LogP of 2.28 for (3,7-dimethyl-1H-indol-2-yl)methanol places it within this optimal window, whereas the 3,5-dimethyl regioisomer (LogP 1.88) and unsubstituted indole-2-methanol (LogP 1.66) fall below it . For SAR studies correlating indole methylation pattern with CNS exposure, the 3,7-dimethyl substitution offers a ~0.4 LogP advantage over the 3,5-isomer—a difference that can translate into measurably different in vitro permeability and in vivo brain-to-plasma ratios. Procurement decisions in CNS-focused programs should therefore specify the 3,7-dimethyl isomer to avoid confounding SAR interpretations with an unintended lipophilicity shift.

Scale-Up and Process Chemistry: Distillation and Solvent Swap Protocols

During reaction scale-up, the boiling point of intermediates dictates solvent evaporation parameters and thermal stability windows. The boiling point of (3,7-dimethyl-1H-indol-2-yl)methanol (370.7±37.0 °C) is sufficiently higher than that of unsubstituted indole-2-methanol (360.6±17.0 °C) and the 3-monomethyl analog (365.6±27.0 °C) to affect rotary evaporation protocols and short-path distillation cut points [3]. Although the 3,5-dimethyl regioisomer boils at a similar temperature (373.0±37.0 °C), its distinct LogP and downstream aldehyde identity prevent substitution without compromising product integrity. Process chemists scaling reactions beyond gram quantities should confirm the exact CAS number and use boiling point data to design appropriate solvent removal and thermal processing steps.

Reference Standard Procurement for Analytical Method Development and QC Testing

Quality control laboratories developing HPLC, GC, or NMR methods for 3,7-dimethylindole-based pharmaceutical intermediates require authenticated reference standards of the precise regioisomer. (3,7-Dimethyl-1H-indol-2-yl)methanol (CAS 706788-99-0), available at 98% purity from suppliers such as Leyan , can serve as a starting material identity standard. The ¹H NMR spectrum of its oxidation product (3,7-dimethyl-1H-indole-2-carbaldehyde) is documented with characteristic signals including the aldehyde proton at δ 10.00 and distinct aromatic coupling constants (J = 7.2–7.4 Hz) , providing a spectroscopic fingerprint for method validation. Procurement for analytical reference use should prioritize suppliers providing certificates of analysis (CoA) with HPLC purity data and unambiguous CAS registry confirmation to prevent regioisomer misidentification.

Application
Selection Property
Validation Focus
Synthesis of 3,7-dimethylindole-2-carbaldehyde for CRTH2/FAAH modulator programs
Regioisomeric identity and purity
NMR (aldehyde δ 10.00) and unambiguous CAS confirmation; purity ≥95%
CNS drug discovery SAR for lipophilicity-driven permeability
LogP within 2–3 range
Verify LogP experimentally; avoid regioisomer confound in SAR
Scale-up and solvent removal protocol design
Boiling point and thermal stability
Confirm boiling point under process conditions; ensure correct regioisomer
Analytical reference standard for method development and QC
Authenticated regioisomer identity
CoA with HPLC purity data; CAS 706788-99-0 verification
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